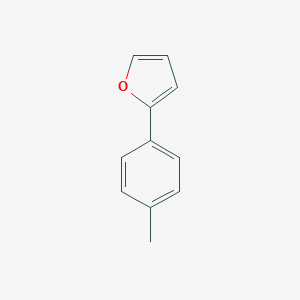

2-(4-Methylphenyl)furan

Overview

Description

“2-(4-Methylphenyl)furan” is a chemical compound . It is also known as a furan derivative . The molecular formula of this compound is C11H10O .

Synthesis Analysis

The synthesis of furan derivatives involves various methods. One such method includes the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The Paal-Knorr Furan Synthesis is a well-known method for the preparation of furans .

Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)furan” consists of a furan ring attached to a 4-methylphenyl group . The average mass of this compound is 158.197 Da .

Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions. For instance, furan is thought to be activated to a reactive intermediate, cis-2-butene-1,4-dial, which alkylates proteins leading to a toxic response . The Paal-Knorr Furan Synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds .

Scientific Research Applications

Furan Fatty Acids: Health Implications

Furan fatty acids, related to furan derivatives like 2-(4-Methylphenyl)furan, are found in plants, algae, and fish. They exhibit positive health benefits, including anti-oxidant and anti-inflammatory activities, and the inhibition of lipid peroxidation. The role of their major metabolite, CMPF, in glucose metabolism and diabetes is still debated, suggesting the need for further research. However, furan fatty acids are generally considered beneficial for health (Xu et al., 2017).

Furan Derivatives in Material Science

Furan derivatives are pivotal in the valorization of plant biomass to create a new generation of polymers, functional materials, and fuels. They serve as a sustainable alternative feedstock for the chemical industry, potentially replacing hydrocarbons derived from non-renewable sources. Significant progress has been made in the synthesis of furan derivatives like 5-Hydroxymethylfurfural (HMF) and its potential use in various industries is promising (Chernyshev et al., 2017).

Furan-Based Self-Healing Polymers

The development of self-healing polymers using thermally reversible Diels–Alder chemistry, where the furan group acts as a diene, is a notable advancement in materials science. These polymers can repair themselves, which could significantly extend the lifespan and durability of various materials. The multifunctional furan compounds are instrumental in constructing thermally reversible crosslinked networks, showcasing their removability and remendability (Liu & Chuo, 2013).

Bioactive Furanyl-Substituted Compounds

Furan derivatives, including those substituted with furanyl groups, are prominent in medicinal chemistry. They are a part of bioactive molecules and play a significant role in the design of drugs for various therapeutic applications, such as antiviral, antitumor, and antimycobacterial treatments. The structural diversity and bioactivity potential of these compounds are substantial, indicating a broad scope for further research and drug development (Ostrowski, 2022).

2-Methylfuran as a Potential Biofuel

2-Methylfuran, a furan-based compound, is recognized as a critical platform substance and an ideal green solution for alternative fuels. Derived from renewable biomass, it exhibits properties similar to fossil fuels. The potential of 2-Methylfuran in internal combustion engines, along with its performance, combustion characteristics, and pollutant formation, is a subject of significant interest, suggesting a promising future for furan derivatives in sustainable energy solutions (Hoang & Pham, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylphenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCCVVARGOJARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464298 | |

| Record name | 2-(4-methylphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)furan | |

CAS RN |

17113-32-5 | |

| Record name | 2-(4-Methylphenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17113-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

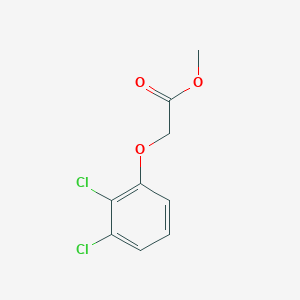

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

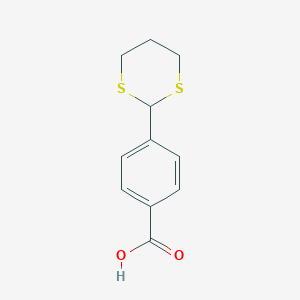

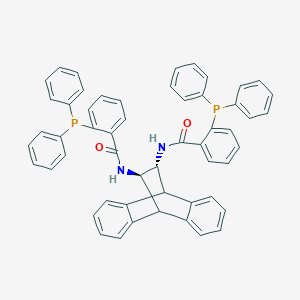

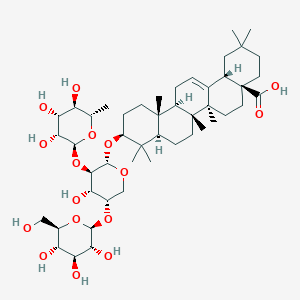

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)